1,4-Piperazinediacetamide, 2,5-dioxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 1,4-Piperazinediacetamide, 2,5-dioxo- can be achieved through several methods. One common method involves the reaction of nitrilotriacetic acid with 2,6-disubstituted aniline derivatives using triphenylphosphite as a coupling reagent . This reaction leads to the formation of 3,5-dioxo-1-piperazine intramolecular coupling products
Analyse Chemischer Reaktionen
1,4-Piperazinediacetamide, 2,5-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can also be performed on this compound, leading to the formation of reduced derivatives.
Substitution: Substitution reactions involving common reagents such as halogens or alkyl groups can yield various substituted products.
Wissenschaftliche Forschungsanwendungen
1,4-Piperazinediacetamide, 2,5-dioxo- has several scientific research applications, including:
Biology: This compound is used in biological research to study the effects of impurities in biological systems.
Medicine: It is used in pharmaceutical research to study the stability and purity of drug formulations.
Wirkmechanismus
The mechanism of action of 1,4-Piperazinediacetamide, 2,5-dioxo- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to changes in their activity and function.
Vergleich Mit ähnlichen Verbindungen
1,4-Piperazinediacetamide, 2,5-dioxo- can be compared with other similar compounds, such as:
3,6-Dioxo-2,5-piperazinediacetamide: This compound has a similar structure and is used in similar applications.
Asparagine Impurity 1: Another related compound used as a reference standard in analytical chemistry.
Carbinoxamine Impurity 9: A compound with similar chemical properties and applications.
The uniqueness of 1,4-Piperazinediacetamide, 2,5-dioxo- lies in its specific structure and its use as a reference standard in various scientific research applications.
Eigenschaften
CAS-Nummer |
185196-70-7 |
---|---|
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
2-[4-(2-amino-2-oxoethyl)-2,5-dioxopiperazin-1-yl]acetamide |
InChI |
InChI=1S/C8H12N4O4/c9-5(13)1-11-3-8(16)12(2-6(10)14)4-7(11)15/h1-4H2,(H2,9,13)(H2,10,14) |
InChI-Schlüssel |
OKLBOAKBVMUVDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(CC(=O)N1CC(=O)N)CC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.